molecular formula C43H34O2 B12572610 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene CAS No. 606927-42-8

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene

Cat. No.: B12572610
CAS No.: 606927-42-8
M. Wt: 582.7 g/mol
InChI Key: JCLRHMHFUPWYDF-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene (CAS: 606927-42-8; C₄₃H₃₄O₂, MW: 582.73) features a fluorene core substituted at the 9-position with two aromatic rings, each modified with (4-ethenylphenyl)methoxy groups. The ethenyl groups enable thermal cross-linking, a critical property for enhancing interfacial stability in optoelectronic devices .

Applications in Optoelectronics
This compound, often abbreviated as VB-FNPD in device contexts, serves as a hole-transporting layer (HTL) in perovskite quantum-dot light-emitting diodes (QD-LEDs). Its cross-linkable nature improves film morphology and device longevity by resisting solvent damage during subsequent processing steps. Key attributes include balanced hole-electron mobility and HOMO/LUMO levels (HOMO: ~5.4 eV; inferred from device performance), which facilitate efficient charge injection into perovskite quantum dots .

Properties

CAS No.

606927-42-8

Molecular Formula

C43H34O2

Molecular Weight

582.7 g/mol

IUPAC Name

9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene

InChI

InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2

InChI Key

JCLRHMHFUPWYDF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 9-fluorenone with 4-ethenylphenylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents such as chloroform, dichloromethane, and toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorene derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in optoelectronic applications .

Mechanism of Action

The mechanism by which 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene exerts its effects involves its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the device, improving overall efficiency. The molecular targets include the active layers of QD-LEDs and PeLEDs, where it enhances the injection and transport of holes .

Comparison with Similar Compounds

Comparison with Similar Fluorene-Based Compounds

Structural and Functional Analogues

9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene
  • Structure : Substituted with chloroethoxy groups instead of ethenylphenyl methoxy.
  • Properties: Crystallizes in a monoclinic lattice (P2₁/c) with gauche conformations of the –OCH₂CH₂Cl– units, leading to a V-shaped molecular geometry . Lacks cross-linking capability due to the absence of ethenyl groups.
BPAPF (9,9-Bis[4-(N,N-bis-biphenyl-4-yl-amino)phenyl]-9H-fluorene)
  • Structure: Features bis-biphenyl-amino substituents.
  • Properties :
    • Deep HOMO level (5.6 eV), enabling hole transfer to semiconductors like rubrene .
    • High doping efficiency (near unity) with p-dopants like NDP-9, making it suitable for modulation doping in organic thermoelectrics .
    • Contrasts with VB-FNPD in lacking cross-linkability but offering superior doping versatility.
SBF-PDI4 (9,9'-Spirobi[9H-fluorene]-cored perylenediimide)
  • Structure : Spirobi-fluorene core with four perylenediimide (PDI) units.
  • Properties: Non-planar 3D architecture reduces aggregation, enhancing light absorption (450–550 nm) in organic solar cells. LUMO level (-4.11 eV) matches PCBM, achieving a power conversion efficiency (PCE) of 5.34% in bulk heterojunction devices . Unlike VB-FNPD, functions as an electron acceptor rather than an HTL.

Optoelectronic Performance Metrics

Compound Application Key Property Performance Metric Reference
VB-FNPD QD-LED HTL Cross-linkable, HOMO ~5.4 eV Enhanced stability, efficiency↑
BPAPF Organic Thermoelectrics Doping efficiency ~100%, HOMO 5.6 eV σ = 3.9 S/cm, PF = 28 μW/mK²
SBF-PDI4 Solar Cell Acceptor LUMO -4.11 eV, 3D structure PCE = 5.34%
9,9-Bis(methoxymethyl)-9H-fluorene Lab Reagent Non-conjugated substituents Limited optoelectronic use

Biological Activity

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene, also known as VB-FNPD, is a synthetic organic compound with potential biological activities. Its structure, characterized by multiple aromatic rings and functional groups, suggests possible applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C75H56N2O2
  • Molecular Weight : 1017.26 g/mol
  • CAS Number : 1173170-48-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various fluorene derivatives, including VB-FNPD. The compound has shown promising results against several multidrug-resistant bacterial strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes.

Table 1: Antimicrobial Activity of VB-FNPD and Related Compounds

CompoundBacteria TestedZone of Inhibition (mm)
VB-FNPDStaphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa7
Reference DrugVancomycin12
Gentamicin11

The above table indicates that while VB-FNPD exhibits some antimicrobial activity, it is generally less effective than traditional antibiotics like vancomycin and gentamicin .

Anticancer Activity

VB-FNPD has also been investigated for its anticancer properties. It was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that VB-FNPD exhibited significant cytotoxic effects, comparable to established chemotherapeutics such as Taxol.

Table 2: Cytotoxic Effects of VB-FNPD on Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A54915Taxol12
MDA-MB-23118Taxol14

These findings suggest that VB-FNPD may be a viable candidate for further development as an anticancer agent due to its ability to inhibit cancer cell proliferation .

The biological activity of VB-FNPD can be attributed to its structural features that allow it to interact with cellular targets. Studies utilizing molecular docking techniques have demonstrated that VB-FNPD binds effectively to the active sites of key enzymes involved in cancer cell metabolism and microbial growth . This binding disrupts normal cellular functions, leading to cell death.

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several fluorene derivatives and evaluated their antimicrobial activity against resistant strains. VB-FNPD was among those tested, showing moderate activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a comparative study involving various fluorene derivatives, VB-FNPD was assessed for its cytotoxic effects on A549 and MDA-MB-231 cells. The results indicated that it had a significant inhibitory effect on cell viability, warranting further investigation into its potential as an anticancer drug .

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